molecular formula C24H23NO2 B2831850 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-32-7

2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2831850
CAS No.: 850905-32-7
M. Wt: 357.453
InChI Key: ZMZLGCFXNFRARD-UHFFFAOYSA-N
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Description

2-Benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is prevalent in numerous natural products and synthetic molecules with diverse biological activities . Researchers are exploring derivatives of this core structure for two primary areas of application. First, in agricultural chemistry, such derivatives show significant potential as antioomycete agents for plant disease management. Specifically, compounds within this class have demonstrated high in vitro and in vivo activity against the phytopathogen Pythium recalcitrans , with some leading derivatives exhibiting higher potency than commercial fungicides . The proposed mechanism of action for these agrochemical applications is the disruption of the biological membrane systems of the target pathogen . Second, in medicinal chemistry and drug discovery, the dihydroisoquinolinone bicyclic core is recognized as a key structure in developing potent antagonists for the WIN site of the WDR5 protein . WDR5 is an emerging target in oncology, and inhibitors containing this core have shown picomolar binding affinity and anti-proliferative activity in sensitive cancer cell lines, such as those with MLL-fusions or driven by the MYC oncoprotein . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzyl-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-18-10-12-20(13-11-18)17-27-23-9-5-8-22-21(23)14-15-25(24(22)26)16-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZLGCFXNFRARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline skeleton.

    Etherification: The 4-methylbenzyl group can be introduced via an etherification reaction. This involves the reaction of the hydroxyl group on the isoquinoline core with 4-methylbenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and 4-methylbenzyl groups, leading to the formation of benzaldehyde and 4-methylbenzaldehyde derivatives.

    Reduction: Reduction reactions can target the isoquinoline core, converting it to a tetrahydroisoquinoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.

Major Products

    Oxidation: Benzaldehyde and 4-methylbenzaldehyde derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological activities. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore the specific biological effects of this compound and its derivatives.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. Isoquinoline derivatives have been explored as potential drug candidates for the treatment of various diseases, including neurological disorders and cancer.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it a valuable starting material for the production of various high-value products.

Mechanism of Action

The mechanism of action of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways involved in the action of this compound are subjects of ongoing research.

Comparison with Similar Compounds

Comparison of Yields and Conditions

Compound Synthetic Route Yield Key Advantages Limitations
Target Compound (Inferred) Reductive amination/amidation ~70%* Mild conditions; one-pot operation Requires optimization for substituents
’s Analog Claisen rearrangement + amidation 65–75% High regioselectivity Multiple purification steps
Chiral Derivatives () Ni-catalyzed cyclization Up to 99% High ee (97%); scalable Costly ligands and catalysts

*Estimated based on analogous routes in .

Reactivity and Stability

  • Acid Sensitivity : Compounds with hydroxyl groups (e.g., ’s analog) may undergo undesired protonation or degradation under strong acidic conditions, whereas the target compound’s ether-linked 4-methylbenzyloxy group enhances stability .
  • Oxidative Stability : The absence of electron-donating groups (e.g., methoxy) in the target compound may reduce susceptibility to oxidation compared to ’s derivative.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, and how is its structure validated?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cross-coupling, cyclization, and functionalization. A three-step method (Figure 1) includes:

Cross-coupling : Ethyl 2-bromobenzoate reacts with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate to form intermediates .

Cyclization : Base-mediated ring closure (e.g., NaH) generates the dihydroisoquinolinone core.

N-Alkylation : Introduction of the benzyl and 4-methylbenzyloxy substituents via alkylation .

Structural validation employs:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O, ~1100–1250 cm⁻¹) groups .
  • NMR : 1^1H NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., O—H⋯O interactions in crystal structures) .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize the yield of this compound during N-alkylation?

Methodological Answer: Key variables affecting yield:

  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of intermediates .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to avoid side reactions like over-alkylation .

Q. Example protocol :

  • React 6-chloro-3,4-dihydroisoquinolin-1(2H)-one with 1,4-dibromobutane in DMF at 10°C, followed by reflux for 24 hours .
  • Purify via column chromatography (petroleum ether/ethyl acetate gradient) to isolate the target compound (>75% yield) .

Biological Activity Profiling

Q. Q3. What biological assays are recommended to evaluate the antimicrobial potential of this compound, and how do substituents influence activity?

Methodological Answer: Assay design :

  • Antimicrobial testing : Use microdilution assays against Pseudomonas aeruginosa and Escherichia coli (MIC values) .
  • Antioomycete activity : Screen against Pythium recalcitrans via mycelial growth inhibition assays .

Q. Substituent effects :

Position Substituent Activity Trend Reference
5-positionAlkyloxyEnhanced lipophilicity → Improved membrane penetration
2-positionBenzylSteric hindrance modulates target binding
7-positionHalogens (F, Cl)Electron-withdrawing groups increase reactivity

Example : Fluorine at position 7 enhances stability and receptor affinity compared to chlorine analogs .

Resolving Data Contradictions

Q. Q4. How should researchers address discrepancies in reported biological activity data for dihydroisoquinolinone derivatives?

Methodological Answer: Common sources of contradictions:

Pathogen strain variability : Activity against Pythium recalcitrans may not correlate with effects on Fusarium spp. due to differences in cell wall composition .

Assay conditions : Variations in pH, temperature, or nutrient media alter compound solubility and bioavailability .

Q. Resolution strategies :

  • Standardize protocols : Use CLSI guidelines for antimicrobial testing .
  • SAR analysis : Compare substituent patterns across studies (e.g., 2-benzyl vs. 2-methyl derivatives) .
  • Crystallographic validation : Confirm compound purity and stereochemistry to rule out structural artifacts .

Mechanistic and Future Research Directions

Q. Q5. What advanced techniques can elucidate the mechanism of action of this compound in cancer cell lines?

Methodological Answer: In vitro models :

  • WDR5 binding assays : Use fluorescence polarization to measure affinity for WIN-site inhibitors .
  • Apoptosis profiling : Flow cytometry (Annexin V/PI staining) quantifies cell death pathways .

Q. In vivo validation :

  • Xenograft models : Administer 50 mg/kg/day (oral) to assess tumor growth suppression over 21 days .

Q. Future directions :

  • Hybrid derivatives : Combine dihydroisoquinolinone scaffolds with pyrrolidine moieties to enhance H3 receptor binding .
  • Computational modeling : Predict ADMET properties using QSAR to prioritize lead compounds .

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